molecular formula C19H19N3O2S B3017379 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide CAS No. 864859-05-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide

Cat. No.: B3017379
CAS No.: 864859-05-2
M. Wt: 353.44
InChI Key: HDYNHIOTLMGZKO-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework combining thiophene and pyridine moieties. Key structural features include:

  • 6-Acetyl group: Enhances electron-withdrawing properties and may influence metabolic stability.
  • 3-Phenylpropanamide side chain: Introduces aromaticity and hydrophobic interactions, likely impacting receptor binding.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(23)22-10-9-15-16(11-20)19(25-17(15)12-22)21-18(24)8-7-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNHIOTLMGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of substituted thiophene derivatives with malononitrile or ethyl cyanoacetate and elemental sulfur in the presence of triethylamine . This reaction forms the core structure, which is then further modified to introduce the acetyl and phenylpropanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrothieno[2,3-c]pyridine core is conserved across analogs, but substitutions at positions 3, 6, and the side chain define their functional differences:

Compound R6 R3 Side Chain Key Properties/Applications Reference
Target Compound Acetyl Cyano 3-Phenylpropanamide Potential TNF-α inhibition (inferred)
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide Benzyl Cyano 2,2-Dimethylpropanamide Structural analog; hydrophobic R6 substitution
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Acetyl Amino N-Methylcarboxamide Enhanced solubility due to amino group
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide Acetyl Cyano 2-Chloroacetamide Research use; unvalidated bioactivity
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide Methyl Carbamoyl 4,6-Dichloroindole-carboxamide Patent-listed; halogenated side chain

Functional Group Impact Analysis

  • R6 Substitutions: Acetyl (Target): Improves metabolic stability compared to benzyl or methyl groups .
  • R3 Substitutions: Cyano (Target): Enhances polarity and binding specificity versus carbamoyl or amino groups .
  • Side Chain Variations :
    • 3-Phenylpropanamide (Target) : Balances aromatic interactions and flexibility, contrasting with rigid dichloroindole or small chloroacetamide groups .

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of the thieno[2,3-c]pyridine family and exhibits various pharmacological properties that are crucial for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OC_{16}H_{18}N_2O, with a molecular weight of approximately 270.33 g/mol. The structure features a thieno[2,3-c]pyridine core, which is essential for its biological activity. The presence of functional groups such as acetyl and cyano contributes to its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves the inhibition of specific kinases. Notably, it has been shown to target JNK2 and JNK3 kinases. These kinases are involved in critical signaling pathways that regulate cell proliferation and apoptosis.

Target Kinases

Kinase Role Effect of Inhibition
JNK2Cell survival and apoptosisInduces cell cycle arrest in G2/M phase
JNK3Neuronal survivalModulates neuroprotective pathways

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : This compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It causes a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting programmed cell death.
  • Anti-inflammatory Effects : By inhibiting JNK signaling pathways, this compound reduces inflammation in cellular models. It has been shown to decrease the expression of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies using human breast cancer MCF-7 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of TNF-alpha and IL-6.

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